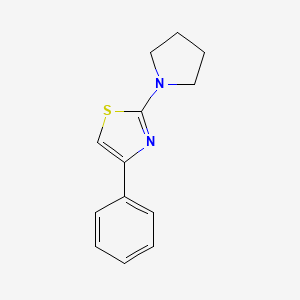
Adenylyl-(3'-5')-adenylyl-(3'-5')-adenylyl-(3'-5')-adenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adenylyl-(3’-5’)-adenylyl-(3’-5’)-adenylyl-(3’-5’)-adenosine is a complex nucleotide structure composed of four adenosine monophosphate units linked by 3’-5’ phosphodiester bonds. This compound is a type of oligonucleotide, which plays a crucial role in various biological processes, including cellular signaling and regulation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of adenylyl-(3’-5’)-adenylyl-(3’-5’)-adenylyl-(3’-5’)-adenosine typically involves the stepwise addition of adenosine monophosphate units. This can be achieved through solid-phase synthesis or solution-phase synthesis. The reaction conditions often require the use of protecting groups to prevent unwanted side reactions and the use of coupling agents to facilitate the formation of phosphodiester bonds.
Industrial Production Methods
Industrial production of this compound may involve automated synthesizers that can efficiently assemble oligonucleotides. These machines use pre-activated nucleotide phosphoramidites and controlled reaction cycles to ensure high yield and purity. The process includes deprotection and purification steps to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Adenylyl-(3’-5’)-adenylyl-(3’-5’)-adenylyl-(3’-5’)-adenosine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the phosphodiester bonds in the presence of water.
Oxidation and Reduction: Modifying the nucleotide bases or the sugar-phosphate backbone.
Substitution: Replacing specific functional groups within the molecule.
Common Reagents and Conditions
Hydrolysis: Typically performed under acidic or basic conditions.
Oxidation: Often involves reagents like hydrogen peroxide or potassium permanganate.
Reduction: May use reducing agents such as sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis can yield individual adenosine monophosphate units, while oxidation and reduction can lead to modified nucleotides.
Aplicaciones Científicas De Investigación
Adenylyl-(3’-5’)-adenylyl-(3’-5’)-adenylyl-(3’-5’)-adenosine has several scientific research applications:
Chemistry: Used as a model compound to study nucleotide interactions and reactions.
Biology: Plays a role in understanding cellular signaling pathways and gene regulation.
Medicine: Investigated for its potential in therapeutic applications, such as antiviral and anticancer treatments.
Industry: Utilized in the development of diagnostic tools and biosensors.
Mecanismo De Acción
The mechanism of action of adenylyl-(3’-5’)-adenylyl-(3’-5’)-adenylyl-(3’-5’)-adenosine involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate various signaling pathways by acting as a substrate or inhibitor. The compound’s effects are mediated through its ability to form hydrogen bonds and electrostatic interactions with target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Adenylyl-(3’-5’)-adenylyl-(3’-5’)-adenosine: A shorter oligonucleotide with three adenosine monophosphate units.
Adenylyl-(3’-5’)-adenosine: A simpler structure with two adenosine monophosphate units.
Uniqueness
Adenylyl-(3’-5’)-adenylyl-(3’-5’)-adenylyl-(3’-5’)-adenosine is unique due to its longer chain length, which allows for more complex interactions and functions. Its extended structure provides additional binding sites and enhances its stability, making it a valuable tool in various research and industrial applications.
Propiedades
Número CAS |
4042-12-0 |
|---|---|
Fórmula molecular |
C40H49N20O22P3 |
Peso molecular |
1254.9 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-hydroxyoxolan-2-yl]methyl [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C40H49N20O22P3/c41-29-17-33(49-5-45-29)57(9-53-17)37-22(63)21(62)14(77-37)2-73-83(67,68)81-27-16(79-39(24(27)65)59-11-55-19-31(43)47-7-51-35(19)59)4-75-85(71,72)82-28-15(78-40(25(28)66)60-12-56-20-32(44)48-8-52-36(20)60)3-74-84(69,70)80-26-13(1-61)76-38(23(26)64)58-10-54-18-30(42)46-6-50-34(18)58/h5-16,21-28,37-40,61-66H,1-4H2,(H,67,68)(H,69,70)(H,71,72)(H2,41,45,49)(H2,42,46,50)(H2,43,47,51)(H2,44,48,52)/t13-,14-,15-,16-,21-,22-,23-,24-,25-,26-,27-,28-,37-,38-,39-,40-/m1/s1 |
Clave InChI |
FBZOCUXKRQGNFK-HKIDEBSPSA-N |
SMILES isomérico |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O[C@@H]4[C@H](O[C@H]([C@@H]4O)N5C=NC6=C(N=CN=C65)N)COP(=O)(O)O[C@@H]7[C@H](O[C@H]([C@@H]7O)N8C=NC9=C(N=CN=C98)N)COP(=O)(O)O[C@@H]1[C@H](O[C@H]([C@@H]1O)N1C=NC2=C(N=CN=C21)N)CO)O)O)N |
SMILES canónico |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OC4C(OC(C4O)N5C=NC6=C(N=CN=C65)N)COP(=O)(O)OC7C(OC(C7O)N8C=NC9=C(N=CN=C98)N)COP(=O)(O)OC1C(OC(C1O)N1C=NC2=C(N=CN=C21)N)CO)O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


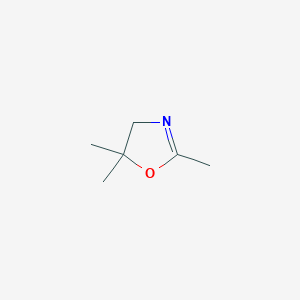
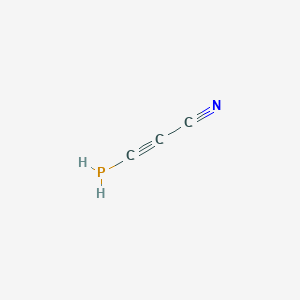
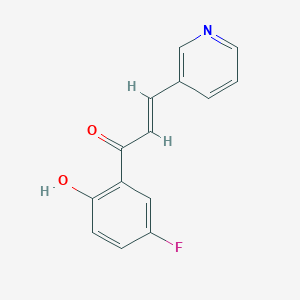
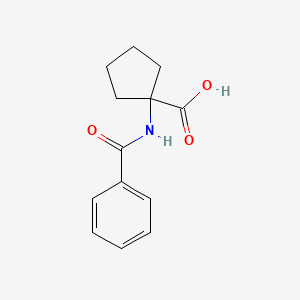
![3-[2-(cyclohexen-1-yl)ethyl]-8-ethoxy-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B14167135.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-nitro-, methyl ester](/img/structure/B14167138.png)
![2,7-dimethyl-N,3-diphenylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14167146.png)
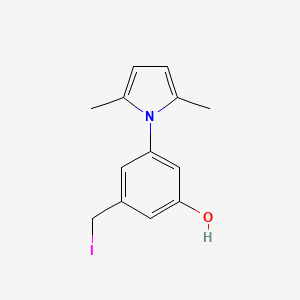
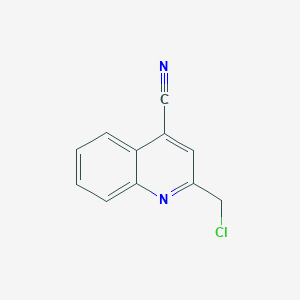
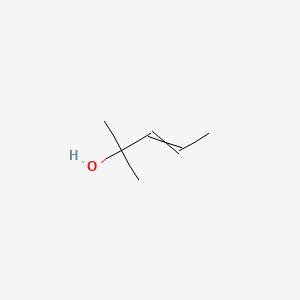
![3-Methoxy-4-[(1-phenylprop-2-en-1-yl)oxy]benzaldehyde](/img/structure/B14167179.png)
![Carbamic acid, [2-(thiocarbamoyl)ethyl]-,benzyl ester](/img/structure/B14167195.png)
![1-(1-Benzylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl-3,3-dimethylbutan-2-one](/img/structure/B14167207.png)
